molecular formula C24H30FN3O2S B14925403 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-4-(2-methylpropyl)benzenesulfonamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-4-(2-methylpropyl)benzenesulfonamide

Cat. No.: B14925403
M. Wt: 443.6 g/mol
InChI Key: ZBYPCEQPENXGHU-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-(4-FLUOROBENZYL)-4-ISOBUTYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a fluorobenzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-(4-FLUOROBENZYL)-4-ISOBUTYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The fluorobenzyl group is introduced via nucleophilic substitution reactions, and the benzenesulfonamide moiety is attached through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-(4-FLUOROBENZYL)-4-ISOBUTYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-(4-FLUOROBENZYL)-4-ISOBUTYL-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-(4-FLUOROBENZYL)-4-ISOBUTYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzenesulfonamide-based molecules. Examples are:

Uniqueness

N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-(4-FLUOROBENZYL)-4-ISOBUTYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its lipophilicity, while the pyrazole ring contributes to its stability and reactivity .

Properties

Molecular Formula

C24H30FN3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]-4-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C24H30FN3O2S/c1-5-27-16-22(19(4)26-27)17-28(15-21-6-10-23(25)11-7-21)31(29,30)24-12-8-20(9-13-24)14-18(2)3/h6-13,16,18H,5,14-15,17H2,1-4H3

InChI Key

ZBYPCEQPENXGHU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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